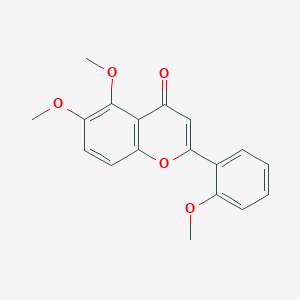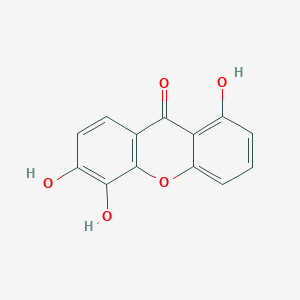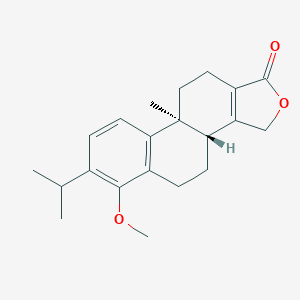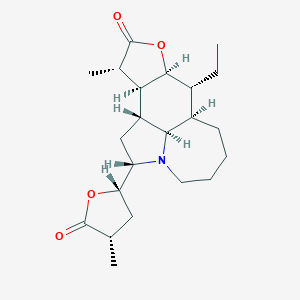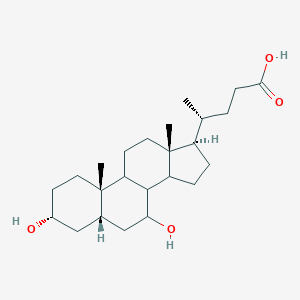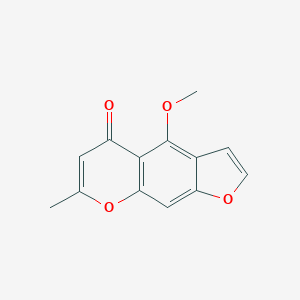
ビスナジン
概要
説明
ビスナギンは、分子式C₁₃H₁₀O₄の有機化合物です。これは、クロモン(1,4-ベンゾピロン)とフランの誘導体であるフラノクロモンに分類されます。 この化合物は、伝統的に中東の医学において、泌尿器の痛みを和らげ、腎臓結石の排出を促進するために使用されてきました .
科学的研究の応用
Visnagin has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various furanochromone derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its vasodilatory properties and potential to prevent kidney stone formation.
Industry: Utilized in the development of pharmaceuticals and as a natural product in traditional medicine formulations.
作用機序
ビスナギンは、主に細胞のカルシウムチャネルとの相互作用を通じてその効果を発揮します。細胞へのカルシウム流入を阻害することにより、ビスナギンは血管拡張剤として作用し、血管平滑筋を弛緩させ、血圧を低下させます。 さらに、ビスナギンの抗酸化作用は、さまざまな組織における酸化ストレス誘発損傷に対する保護効果に貢献しています .
類似の化合物との比較
ビスナギンは、その特異的な構造的特徴と生物学的活性により、フラノクロモンの中でユニークです。類似の化合物には以下が含まれます。
ケリン: ケラ種子に見られるもう1つのフラノクロモンで、気管支拡張作用と血管拡張作用で知られています。
ビスナゴン: ビスナギンの酸化誘導体で、化学的性質が異なります。
ジヒドロビスナギン: ビスナギンの還元型で、薬理学的活性は異なります。
生化学分析
Biochemical Properties
Visnagin has been found to interact with various enzymes, proteins, and other biomolecules. It is known for its vasodilatory and anti-inflammatory properties . In vivo studies have shown that visnagin treatment effectively attenuated the acetic acid-induced writhing response, glutamate-induced paw licking numbers, capsaicin-induced pain response, and formalin-induced biphasic licking incidences in experimental mice models .
Cellular Effects
Visnagin has significant effects on various types of cells and cellular processes. It influences cell function by modulating key signaling pathways and inhibiting apoptosis . It has been observed to reduce apoptosis in ischemic areas, potentially through modulation of the aryl hydrocarbon receptor (AHR) signaling pathway .
Molecular Mechanism
Visnagin exerts its effects at the molecular level through various mechanisms. It has been suggested that its cardioprotective efficacy against DOX-induced cardiotoxicity is achieved through mitochondrial protection, the modulation of key signaling pathways, and the inhibition of apoptosis . It modulates key molecular pathways, such as NF‑κB, TNF‑α, IL‑6, and PPAR γ, and upregulates nuclear factor erythroid 2‑related factor 2/heme oxygenase‑1 signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of visnagin change over time. The findings of a study revealed that visnagin treatment effectively attenuated the acetic acid-induced writhing response, glutamate-induced paw licking numbers, capsaicin-induced pain response, and formalin-induced biphasic licking incidences in experimental mice models .
Dosage Effects in Animal Models
The effects of visnagin vary with different dosages in animal models. An increase in dosage of visnagin from 10 to 30 mg per kg showed a significant reduction in paw licking numbers, with the lowest licking number at 30 mg/kg of visnagin .
Metabolic Pathways
It is known that visnagin has biological activity in animal models as a vasodilator and reduces blood pressure by inhibiting calcium influx into the cell .
Transport and Distribution
It is known that visnagin has biological activity in animal models as a vasodilator and reduces blood pressure by inhibiting calcium influx into the cell .
Subcellular Localization
It is known that visnagin has biological activity in animal models as a vasodilator and reduces blood pressure by inhibiting calcium influx into the cell .
準備方法
合成経路と反応条件
ビスナギンは、フロログルシノールアルデヒドから出発する複数段階のプロセスによって合成することができます。合成には、2-メチル-γ-ピロン環の構築、続いて2-メチル-5,7-ジヒドロキシ-4-クロモンの形成が含まれます。 次に、フラン部分は従来の方法で導入され、5-ノルビスナギンの形成につながり、続いてメチル化されてビスナギンが生成されます .
工業的生産方法
ビスナギンの工業的生産は、通常、ケラ種子からの化合物の抽出を含みます。種子は収穫され、乾燥され、溶媒抽出にかけられてビスナギンが分離されます。 この方法は、ケラ種子中のビスナギンの天然存在量が多く、抽出プロセスが比較的単純であるため、好まれています .
化学反応の分析
反応の種類
ビスナギンは、以下を含むさまざまな化学反応を起こします。
酸化: ビスナギンは、ビスナゴンを形成するために酸化することができます。
還元: ビスナギンの還元は、ジヒドロビスナギンを生成することができます。
置換: 置換反応は、メトキシ基またはフラン環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化アルキルまたは酸ハロゲン化物などの試薬は、塩基性または酸性条件下で使用することができます。
主要な生成物
酸化: ビスナゴン
還元: ジヒドロビスナギン
置換: ビスナギンのさまざまなアルキル化またはアシル化誘導体
科学研究の応用
ビスナギンは、科学研究において幅広い用途があります。
類似化合物との比較
Visnagin is unique among furanochromones due to its specific structural features and biological activities. Similar compounds include:
Khellin: Another furanochromone found in khella seeds, known for its bronchodilatory and vasodilatory effects.
Visnagone: An oxidized derivative of visnagin with distinct chemical properties.
Dihydrovisnagin: A reduced form of visnagin with different pharmacological activities.
特性
IUPAC Name |
4-methoxy-7-methylfuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVQLVGOZRELTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231509 | |
| Record name | Visnagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-57-5 | |
| Record name | Visnagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Visnagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Visnagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Visnagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-7-methylfuro[3,2-g]chromen-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VISNAGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64438MLBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Visnagin?
A1: While Visnagin exhibits a diverse range of activities, its precise mechanisms are still under investigation. Research suggests it can modulate multiple pathways, including:
- Calcium Channel Blockade: Visnagin demonstrates the ability to inhibit calcium influx into cells, potentially contributing to its antispasmodic effects. [, ]
- Autophagy Modulation: Studies indicate that Visnagin can promote autophagy, a cellular process crucial for maintaining homeostasis and responding to stress. [, ]
- Apoptosis Inhibition: Visnagin has been shown to protect cells from apoptosis, a programmed cell death mechanism, potentially contributing to its cardioprotective and neuroprotective effects. [, , , ]
- Antioxidant Activity: Visnagin displays antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells against oxidative stress. [, , , ]
- Anti-inflammatory Effects: Research suggests that Visnagin can suppress the production of inflammatory mediators, potentially contributing to its therapeutic effects in conditions like psoriasis and myocardial ischemia/reperfusion injury. [, , , , ]
- Modulation of Drug Transporters and Enzymes: Recent studies have highlighted Visnagin's potential to interact with drug efflux pumps, like NorA in Staphylococcus aureus, and modulate the activity of cytochrome P450 enzymes, particularly CYP1A. [, ]
Q2: How does Visnagin's interaction with mitochondrial malate dehydrogenase (MDH2) contribute to its cardioprotective effects?
A2: Studies have identified MDH2, a key enzyme in the tricarboxylic acid cycle, as a binding target of Visnagin. [] Modulation of MDH2 activity by Visnagin appears to mitigate doxorubicin-induced cardiotoxicity, potentially by influencing cellular energy metabolism and redox balance. This interaction highlights a novel target for cardioprotection strategies.
Q3: What is the molecular formula, weight, and key spectroscopic characteristics of Visnagin?
A3:
Molecular Formula: C13H10O4 [, , ]* Molecular Weight: 230.22 g/mol* Spectroscopic Data: * Ultraviolet-Visible (UV-Vis) Spectroscopy: Visnagin exhibits characteristic absorption bands in the UV region, which can be used for its identification and quantification. [, ] * Infrared (IR) Spectroscopy: IR analysis reveals distinct vibrational modes corresponding to specific functional groups within the Visnagin molecule, aiding in its structural characterization. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the arrangement of atoms within the Visnagin molecule, confirming its structure and stereochemistry.
* Mass Spectrometry (MS):* MS analysis determines the mass-to-charge ratio of ions, enabling the identification and quantification of Visnagin in complex mixtures.
Q4: Are there any specific spectroscopic techniques that can identify Visnagin within plant material?
A4: Yes, UV microscopy, particularly at a wavelength of 365 nm, has been successfully used to visualize Visnagin's blue autofluorescence within the primary rib channels and endosperm of Ammi visnaga fruits. [] This technique provides valuable insights into the compound's localization within the plant.
Q5: How does the administration of Visnagin as an aqueous extract of Ammi visnaga (AVE) affect its pharmacokinetic profile compared to pure Visnagin?
A5: Research indicates that administering Visnagin as an AVE significantly enhances its plasma exposure (AUC) compared to the pure compound. [] This enhanced exposure is accompanied by a longer residence time in the body (MRT) and elevated Cmax values occurring at later time points. These findings suggest a potential therapeutic advantage of using AVE over pure Visnagin due to its improved bioavailability and prolonged exposure.
Q6: What are the key findings from in vivo studies on the neuroprotective effects of Visnagin in cerebral ischemia-reperfusion (I/R) injury?
A6: Animal models of cerebral I/R injury have demonstrated that Visnagin administration can:
- Improve cognitive function following I/R injury. []
- Reduce the activity of inflammatory factors such as TNF-α, IL-1β, and IL-6, which play a crucial role in I/R-induced brain damage. []
- Promote the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. []
Q7: Can Visnagin be used to enhance the efficacy of existing antibiotics?
A7: Research suggests that Visnagin may have the potential to act as an adjuvant to certain antibiotics, enhancing their effectiveness against resistant bacteria. Studies have shown that Visnagin can inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism commonly employed by bacteria to expel antibiotics from their cells. [] By inhibiting this pump, Visnagin could potentially increase the intracellular concentration of antibiotics like norfloxacin, making the bacteria more susceptible to treatment.
Q8: How do structural modifications of the Visnagin molecule impact its biological activity?
A8: Structure-activity relationship (SAR) studies have been crucial in understanding the influence of specific structural elements on Visnagin's pharmacological profile. For instance:
- Moving the carbonyl group from the 5- to the 7-position and adding short ester side chains led to a significant increase in cardioprotective potency in zebrafish and mice models. []
- Introducing a sulfonamide moiety at the 9-position of Visnagin resulted in derivatives with enhanced antibacterial and antifungal activities. []
- Synthesizing benzofuran derivatives by modifying the Visnaginone structure led to compounds with selective cyclooxygenase-2 (COX-2) inhibitory activity, indicating potential as anti-inflammatory and analgesic agents. []
Q9: Have any drug delivery systems been explored to improve the bioavailability or targeting of Visnagin?
A9: Yes, researchers are actively exploring nanotechnology-based drug delivery systems to enhance Visnagin's therapeutic efficacy. Two notable examples include:
- Albumin nanoparticles: Encapsulating Visnagin within albumin nanoparticles has shown promising results in enhancing its delivery to triple-negative breast cancer cells, improving its cytotoxic effects. []
- NIPAAm-MMA nanoparticles: Nanoparticles composed of N-isopropylacrylamide and methacrylic acid have demonstrated targeted delivery of Visnagin to the site of myocardial ischemia/reperfusion injury in rats, leading to improved cardioprotection by promoting autophagy and inhibiting apoptosis. []
Q10: What is the current understanding of the toxicity profile of Visnagin?
A10: While Visnagin has shown promising therapeutic potential in preclinical studies, it's essential to thoroughly evaluate its toxicity profile before clinical application. Currently, information on Visnagin's toxicity is limited, and further studies are required to fully assess its safety profile, particularly regarding long-term use and potential adverse effects.
Q11: What analytical techniques are commonly employed for the isolation, identification, and quantification of Visnagin?
A11: A variety of analytical techniques are used to study Visnagin, including:
- Extraction: Conventional solvent extraction using solvents like ethanol, acetone, and water, as well as supercritical fluid extraction with carbon dioxide and a co-solvent like methanol, have been utilized to isolate Visnagin from plant material. []
- Chromatography:
- High-performance liquid chromatography (HPLC): HPLC, particularly reversed-phase HPLC, has been widely employed for separating and quantifying Visnagin in plant extracts and pharmaceutical formulations. [, , ]
- Micellar electrokinetic chromatography (MEKC): MEKC offers a rapid and efficient alternative to HPLC for analyzing Visnagin and related compounds in various matrices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






